3-(1-Tosylpiperidin-2-yl)pyridine

Description

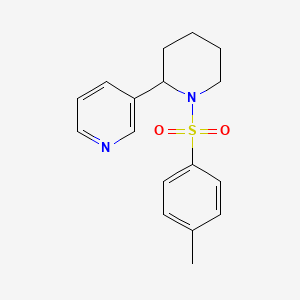

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-3-2-6-17(19)15-5-4-11-18-13-15/h4-5,7-11,13,17H,2-3,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIOCWLCCUPFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 1 Tosylpiperidin 2 Yl Pyridine

Established Synthetic Pathways for the Tosylpiperidine Moiety

Formation of N-Tosylpiperidines from Piperidine (B6355638) Precursors

The introduction of the tosyl (p-toluenesulfonyl) group onto the piperidine nitrogen serves to protect the amine functionality and can influence the reactivity and stereoselectivity of subsequent transformations. This is typically achieved through the reaction of a piperidine precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The general reaction involves the nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, leading to the formation of the N-tosylpiperidine and a chloride salt. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the product. Common bases include triethylamine, pyridine (B92270), or aqueous sodium hydroxide.

For instance, the synthesis of 1-tosylpiperidine can be achieved by reacting piperidine with tosyl chloride. This method is also applicable to substituted piperidines, providing a straightforward route to various N-tosylpiperidine derivatives. rsc.orgrsc.orgsorbonne-universite.fr

Table 1: Reaction Conditions for N-Tosylation of Piperidine Derivatives

| Piperidine Precursor | Reagents | Base | Solvent | Product | Reference |

| Piperidine | p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 1-Tosylpiperidine | kuleuven.be |

| 4-Aminopiperidine | p-Toluenesulfonyl chloride | Pyridine | Chloroform | N-(1-Tosylpiperidin-4-yl)acetamide | kuleuven.be |

| 2-(Hydroxymethyl)piperidine | p-Toluenesulfonyl chloride | Not Specified | Not Specified | 1-Tosyl-2-(hydroxymethyl)piperidine | rsc.orgrsc.org |

Strategies for Piperidinone Reduction in Scaffold Construction

Piperidinones are versatile intermediates in the synthesis of piperidine derivatives. researchgate.net Their reduction provides a direct pathway to the corresponding piperidines, often with the potential to control the stereochemistry at the newly formed chiral center. mdpi.comdtic.mil 4-Piperidone, in particular, is a key precursor in the synthesis of many biologically active compounds. researchgate.netun.org

Various reducing agents can be employed for the reduction of the carbonyl group in piperidinones, with the choice of reagent influencing the stereoselectivity and functional group tolerance of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dtic.mil For instance, the reduction of 2-substituted 4-piperidones can be achieved using these reagents. nih.govsemanticscholar.org

Furthermore, catalytic hydrogenation is another effective method for piperidinone reduction. For example, the hydrogenation of unsaturated substituted piperidinones followed by the reduction of the lactam group can yield cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com

Table 2: Reducing Agents for Piperidinone Conversion

| Piperidinone Substrate | Reducing Agent | Product | Key Features | Reference |

| 3,4-Substituted 2-piperidones | LiAlH₄ or NaBH₄ | Corresponding piperidines | General reduction method | dtic.mil |

| Unsaturated substituted piperidinones | Catalytic Hydrogenation | cis-2,4-disubstituted 1-alkylpiperidines | Stereoselective reduction | mdpi.com |

| 2-Substituted 4-piperidones | Not specified | 2-Substituted 4-hydroxypiperidines | Access to chiral building blocks | nih.govsemanticscholar.org |

| 4-Piperidone | Not specified | 4-Hydroxypiperidine (B117109) | Precursor for various derivatives | researchgate.net |

This table summarizes common reduction strategies for piperidinone intermediates as described in the referenced literature.

Stereocontrolled Approaches in Piperidine Ring Synthesis

The control of stereochemistry during the synthesis of the piperidine ring is paramount, especially when targeting specific enantiomers or diastereomers of 3-(1-Tosylpiperidin-2-yl)pyridine. Several stereocontrolled strategies have been developed to achieve high levels of stereoselectivity.

One approach involves the use of chiral auxiliaries. For example, an η4-dienetricarbonyliron complex can act as a powerful chiral auxiliary in a double reductive amination cascade to produce 2-dienyl-substituted piperidines with complete stereocontrol. rsc.org Another strategy relies on diastereoselective nucleophilic substitution reactions on chiral piperidine precursors. nih.govrsc.org For instance, the substitution of a hydroxyl group in a chiral 2-substituted 4-hydroxypiperidine can proceed with high diastereoselectivity. nih.govrsc.orgresearchgate.net

Furthermore, asymmetric cyclization reactions offer an elegant way to construct chiral piperidine rings. A one-pot asymmetric 6π-azaelectrocyclization has been reported for the stereocontrolled synthesis of substituted chiral piperidines. acs.org

Coupling Strategies for Pyridine-Tosylpiperidine Conjugation

Once the 1-tosylpiperidine scaffold is synthesized, the next crucial step is its conjugation with the pyridine ring to form the final product. This can be achieved through either direct nucleophilic substitution or catalytic cross-coupling methods.

Direct Nucleophilic Substitution Techniques with Pyridine Derivatives

Pyridine and its derivatives can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, which are electron-deficient. wikipedia.orguoanbar.edu.iq This reactivity can be exploited to couple the tosylpiperidine moiety with a suitably activated pyridine derivative.

The reaction typically involves a pyridine ring bearing a good leaving group, such as a halogen, at the 3-position. The nitrogen of the 1-tosylpiperidine can then act as a nucleophile, displacing the leaving group. However, direct nucleophilic substitution on an unactivated pyridine ring is often challenging. The reactivity can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. researchgate.net For instance, the reaction of 2-methoxy-3-nitropyridine (B1295690) with secondary amines like piperidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net

Catalytic Cross-Coupling Methods for Carbon-Carbon Bond Formation

Catalytic cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex molecules. bohrium.com These methods offer a versatile approach to connect the pyridine and tosylpiperidine fragments.

One of the most common methods is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. mdpi.com In the context of synthesizing this compound, this could involve the coupling of a 3-pyridylboronic acid derivative with a 2-halo-1-tosylpiperidine, or vice versa.

Another powerful technique is the reductive Heck reaction. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been developed to produce 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgmdpi.com Copper-catalyzed C-C bond-forming dearomatization of pyridines has also been reported as a method to generate substituted piperidines. bohrium.com These catalytic methods often provide high yields and excellent functional group tolerance. acs.org Ionic liquids based on pyridine and piperidine have also been explored as catalysts for C-C bond formation reactions. researchgate.net

Environmentally Conscious Methodologies in Compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use safer solvents. nih.govbeilstein-journals.org These principles have been applied to the synthesis of heterocyclic compounds like this compound and its derivatives.

Environmentally friendly approaches often involve one-pot, multi-component reactions, microwave-assisted synthesis, and the use of solvent-free or safer solvent systems. nih.govsioc-journal.cn For instance, microwave irradiation has been shown to significantly accelerate reactions, such as the cyclocondensation of thiourea (B124793) derivatives, reducing reaction times from hours to minutes and often improving yields. smolecule.com Mechanochemical methods, which involve synthesis in the absence of a solvent, represent another green approach that can lead to high yields while minimizing waste. smolecule.com The use of water as a solvent and recyclable catalysts are also key features of greener synthetic routes. nih.gov

Table 1: Comparison of Green Synthesis Methodologies

| Method | Energy Input | Solvent | Typical Yield (%) | Key Advantage |

|---|---|---|---|---|

| Mechanochemical | Low | None | 82 | Minimizes solvent waste. smolecule.com |

| Microwave-Assisted | Moderate | Ethanol | 88 | Drastically reduces reaction times. nih.govsmolecule.com |

| Conventional Heating | High | Organic Solvents | Variable | Well-established protocols. |

This table provides a comparative overview of different synthesis methodologies, highlighting the advantages of environmentally conscious approaches.

Functionalization and Diversification of the Parent Scaffold

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Key strategies include nucleophilic substitution at the tosyl group, electrophilic substitution on the pyridine ring, and intramolecular cyclizations to form novel ring systems.

Nucleophilic Substitutions Involving the Tosyl Group as a Leaving Group

The tosyl group is an excellent leaving group, making the piperidine nitrogen susceptible to nucleophilic substitution reactions. wikipedia.org This allows for the introduction of a wide variety of functional groups. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom attached to the nitrogen, leading to the displacement of the tosylate anion. ksu.edu.sa This method is instrumental in creating new C-N bonds and introducing diverse side chains.

For example, the tosyl group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a range of functionalized piperidine derivatives. The choice of solvent and reaction conditions is crucial for the success of these transformations. ksu.edu.sa

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. beilstein-journals.orgminia.edu.eg The presence of the nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the 3- and 5-positions. slideshare.netuci.edu

Despite its reduced reactivity, the pyridine ring in this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation under specific conditions. minia.edu.eg The reaction often requires harsh conditions and the use of strong activating groups or catalysts. beilstein-journals.org The regioselectivity of these reactions can be influenced by the existing substituents on the pyridine ring. snnu.edu.cn The development of transition-metal-catalyzed C-H functionalization methods has provided milder and more selective routes for the derivatization of the pyridine core. beilstein-journals.org

Intramolecular Cyclization Reactions for Novel Architectures

Intramolecular cyclization reactions of derivatives of this compound provide a powerful strategy for the synthesis of novel, complex heterocyclic architectures. nih.govmdpi.com These reactions can lead to the formation of fused or spirocyclic ring systems, which are of great interest in drug discovery. cardiff.ac.uk

By introducing appropriate functional groups onto the parent scaffold, intramolecular cyclizations can be designed to form new rings. For example, aza-Prins cyclization of related homoallylic benzenesulfonamides can yield piperidine-based structures. researchgate.netnih.govrsc.org Gold-catalyzed cascade reactions involving enynyl esters have also been employed to construct eight- and nine-membered ring ethers and amines. mdpi.com These methods open up avenues to previously inaccessible chemical space and allow for the creation of structurally diverse molecules with potential biological activity. nih.govlboro.ac.uk

Structural Elucidation Methodologies in Synthetic Chemistry

The confirmation of the molecular structure and integrity of newly synthesized compounds is a critical aspect of synthetic chemistry. Spectroscopic techniques are indispensable tools for this purpose.

Spectroscopic Analysis for Confirmation of Molecular Integrity

A combination of spectroscopic methods is typically employed to unequivocally determine the structure of this compound and its derivatives. smolecule.comhmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. rsc.orgacs.org Chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.govntu.edu.sgcardiff.ac.uk For this compound, characteristic signals for the pyridine, piperidine, and tosyl protons and carbons would be expected. rsc.orgchemscene.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. rsc.org For instance, the characteristic stretching frequencies for the S=O bonds of the sulfonyl group in the tosyl moiety, as well as C-N and C-H bonds, would be observable in the IR spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of a compound, confirming its molecular formula. rsc.orgnih.gov

Table 2: Spectroscopic Data for a Representative Tosyl-Piperidine Derivative

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.65 (d, J = 8.3 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 3.17 (t, J = 5.3 Hz, 4H), 2.63 (t, J = 5.3 Hz, 4H), 2.44 (s, 3H) | Aromatic protons of the tosyl group, protons on the piperidine ring, and the methyl protons of the tosyl group are present. rsc.org |

| ¹³C NMR | δ 144.2, 133.6, 130.1, 127.7, 64.6, 47.5, 44.7, 21.8 | Aromatic carbons, piperidine carbons, and the methyl carbon of the tosyl group are confirmed. rsc.org |

| IR (KBr, neat) | ν 2927, 1598, 1350, 1163, 933, 715, 546 cm⁻¹ | Characteristic absorptions for C-H, C=C (aromatic), S=O (sulfonyl), and C-N bonds are observed. rsc.org |

| HRMS (ESI) | calcd for C₁₂H₁₆Br₂NO₂S (M+H)⁺ 397.9243, found 397.9240 | The measured mass corresponds to the expected molecular formula. rsc.org |

This table presents example spectroscopic data for a brominated tosyl-piperidine derivative, illustrating how different techniques contribute to structural confirmation.

X-ray Diffraction Analysis for Crystalline Phase Conformation

While a specific crystallographic study for this compound has not been detailed in the surveyed literature, the general methodology for such an analysis is well-established. Typically, a suitable single crystal of the compound is grown, often by slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For related N-tosyl-substituted piperidines, X-ray diffraction has been a key method for confirming the relative stereochemistry of substituents on the piperidine ring. For instance, in the synthesis of various substituted piperidines, the stereochemical outcome of reduction reactions has been unequivocally established by performing X-ray diffraction on the N-tosyl derivative of the product. This confirms whether substituents are in a cis or trans configuration relative to each other.

The data obtained from such an analysis are comprehensive. Key parameters that would be determined for this compound are presented in the illustrative table below. This includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. This information collectively defines the packing of the molecules within the crystal lattice.

Illustrative Crystallographic Data Table for a Substituted N-Tosylpiperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 14.3359(1) |

| b (Å) | 12.3038(1) |

| c (Å) | 12.4872(1) |

| α (°) | 90 |

| β (°) | 104.489(1) |

| γ (°) | 90 |

| Volume (ų) | 2132.52(3) |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table are for a representative N-tosylpiperidine derivative and are provided for illustrative purposes only, as specific data for this compound is not available in the reviewed literature. doi.org

Furthermore, the analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also detail the rotational orientation of the pyridine and tosyl substituents relative to the piperidine ring. These conformational details are vital for structure-activity relationship studies and for the rational design of new derivatives.

Advanced Research in Medicinal Chemistry and Pharmacological Modulations of 3 1 Tosylpiperidin 2 Yl Pyridine Analogues

Scaffold Design and Lead Compound Development

The strategic design of molecular scaffolds is a cornerstone of modern medicinal chemistry. The development of novel therapeutic agents often relies on the use of privileged structures, which are molecular frameworks that exhibit versatile binding properties to various biological targets. Among these, the pyridine (B92270) and piperidine (B6355638) ring systems have proven to be exceptionally fruitful.

Role of Pyridine and Piperidine Rings in Bioactive Molecules and Drug Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of pharmaceuticals and bioactive compounds. researchgate.netnih.govdovepress.comresearchgate.netnih.gov Its presence is noted in numerous FDA-approved drugs, highlighting its significance in drug design. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, metabolic stability, and ability to interact with biological targets. researchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurological effects. researchgate.netnih.govbenthamdirect.com

The piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is another prevalent scaffold in medicinal chemistry. researchgate.netmdpi.comnih.govwikipedia.org This structural motif is found in numerous alkaloids and is a key component in over twenty classes of pharmaceuticals. mdpi.comwikipedia.org The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with protein binding sites. nih.govrsc.org The flexibility of the piperidine ring also allows it to adopt various conformations, which can significantly impact pharmacological activity. d-nb.inforesearchgate.net

Development of New Pharmaceutical Candidates from 3-(1-Tosylpiperidin-2-yl)pyridine and its Structural Variants

The compound this compound serves as a key scaffold for the development of novel pharmaceutical candidates. The tosyl group (p-toluenesulfonyl) on the piperidine nitrogen provides a handle for modifying the electronic and steric properties of the molecule, while the linkage of the piperidine and pyridine rings creates a defined spatial relationship between these two important pharmacophores.

Research has focused on synthesizing and evaluating various structural variants of this core scaffold to explore their therapeutic potential. For instance, analogues of 3-(2-aminoethoxy)pyridine, which shares a similar pyridine-based structure, have been synthesized with substitutions at the 5' and 6'-positions of the pyridine ring. These modifications led to compounds with a wide range of binding affinities for nicotinic receptors, with some analogues exhibiting significantly higher potency than the parent compound. nih.gov This highlights the potential for fine-tuning the biological activity of such scaffolds through targeted chemical modifications.

The development of new synthetic methodologies, such as those for creating polyhydroxylated piperidine and pyrrolidine (B122466) peptidomimetics, further expands the possibilities for creating diverse libraries of this compound analogues. acs.org These advanced synthetic techniques allow for the introduction of various functional groups and stereochemical complexities, which are essential for developing highly specific and potent drug candidates.

Application in Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govwhiterose.ac.uknih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. The this compound scaffold, or fragments thereof, can be utilized in FBDD programs. The pyridine and piperidine rings represent privileged fragments that can be used as starting points for building more complex and potent molecules. nih.govrsc.org

The three-dimensional nature of the piperidine ring makes it a particularly valuable fragment for exploring new areas of chemical space and moving away from the "flatland" of predominantly two-dimensional molecules often found in screening libraries. nih.govwhiterose.ac.uk The synthesis of various regio- and diastereoisomers of substituted piperidines provides a rich source of 3D fragments for FBDD. nih.govrsc.org

Furthermore, the this compound scaffold can serve as a template for designing biomolecular mimetics. nih.gov Peptidomimetics, for example, are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. psu.edu By incorporating the rigid and defined structure of the this compound core, it is possible to create novel peptidomimetics that target specific protein-protein interactions or enzyme active sites. acs.orgpsu.edu For instance, pyridine-based peptidomimetics have been developed as dopamine (B1211576) modulating agents. psu.edu

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in potency and selectivity, medicinal chemists can identify key structural features required for optimal pharmacological effects.

Influence of Substituent Variation on Biological Activity Profiles

The biological activity of this compound analogues can be significantly modulated by varying the substituents on both the pyridine and piperidine rings.

On the pyridine ring, the position and nature of substituents play a critical role. For example, in a series of pyridine derivatives, the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups were found to enhance antiproliferative activity against various cancer cell lines. nih.govnih.gov Conversely, the introduction of halogen atoms or bulky groups often leads to a decrease in activity. nih.govnih.gov The electronic properties of the substituents are also important. Electron-withdrawing groups, for instance, can enhance the binding affinity of some compounds to their target enzymes.

On the piperidine ring, modifications can influence both the binding affinity and the selectivity of the compounds. For fentanyl-related compounds, which feature a 4-anilidopiperidine core, substitutions on the piperidine nitrogen and the anilido phenyl group have a profound effect on analgesic efficacy. nih.gov The introduction of methyl groups at different positions on the piperidine ring also modulates the analgesic activity. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of related pyridine and piperidine-containing compounds:

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference(s) |

| Pyridine Derivatives | Presence of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.gov, nih.gov |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Decreased antiproliferative activity | nih.gov, nih.gov |

| Fentanyl Analogs | Variation of substituents on piperidine nitrogen and anilido phenyl group | Significant changes in analgesic efficacy | nih.gov |

| 3-(2-aminoethoxy)pyridine Analogs | Substitution at 5' and 6'-positions of the pyridine ring | Altered nicotinic receptor binding affinity | nih.gov |

| Arylpyridin-2-yl Guanidine Derivatives | Replacement of pyridine with a bicyclic scaffold | Mimics favorable internal H-bond interaction | mdpi.com |

Conformational Analysis and its Impact on Pharmacological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its pharmacological activity. The piperidine ring, in particular, can adopt different chair and boat conformations, and the orientation of its substituents (axial vs. equatorial) can dramatically affect how the molecule interacts with its biological target. d-nb.infonih.gov

Conformational analysis of piperidine derivatives has shown that even subtle changes in substitution can lead to significant shifts in the preferred conformation. d-nb.infonih.gov For example, in a series of 4-alkyl-4-(m-hydroxyphenyl)piperidines, the introduction of a bulky t-butyl group at the 4-position forces the phenyl group into an axial conformation, which is different from the preferred equatorial conformation of less bulky analogues. nih.gov This conformational change was directly linked to variations in mu-opioid receptor affinity and efficacy. nih.gov

The protonation state of the piperidine nitrogen also influences its conformation and, consequently, its biological activity. nih.gov In a study of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the replacement of a piperidine ring with a piperazine (B1678402) ring drastically altered the acid-base properties of the molecule, leading to different protonation states and a significant change in receptor affinity. nih.gov

Furthermore, the interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors, governs the conformational behavior of substituted piperidines. d-nb.info Understanding these forces is essential for designing molecules with a desired, conformationally rigid scaffold that can present its pharmacophoric groups in the optimal orientation for binding to the target. d-nb.inforesearchgate.net For example, the introduction of fluorine atoms into the piperidine ring can significantly alter its conformational preferences, providing a tool for fine-tuning the molecular shape and improving pharmacological properties. d-nb.info

Comparative SAR Studies with Related Heterocyclic Systems for Optimizing Bioactivity

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how structural modifications of a lead compound influence its biological activity. In the context of this compound and its analogues, comparative SAR studies involving related heterocyclic systems have been instrumental in optimizing bioactivity. These studies often involve the systematic modification of the core structure and the analysis of the resulting effects on potency, selectivity, and pharmacokinetic properties.

Heterocyclic compounds, such as those containing pyridine, piperidine, and pyrazole (B372694) moieties, are of significant interest due to their prevalence in biologically active molecules and natural products. imist.maopenmedicinalchemistryjournal.com The inherent properties of these rings, including their electronic nature and ability to form hydrogen bonds, make them key components in drug design. imist.ma For instance, the introduction of different substituents on the pyridine ring of this compound analogues can significantly alter their interaction with biological targets. nih.gov

Furthermore, the tosyl group on the piperidine ring is a critical feature. Modifications to this group, or its replacement with other sulfonyl or acyl groups, have been shown to impact the compound's inhibitory potential against various enzymes. kuleuven.be The piperidine ring itself can also be a target for modification, with changes in its substitution pattern or conformation leading to significant shifts in activity. researchgate.netdndi.org For example, introducing unsaturation in the piperidine ring has been shown to increase potency in some series of compounds. dndi.org

The following table summarizes the impact of structural modifications on the bioactivity of heterocyclic systems related to this compound.

| Structural Moiety | Modification | Observed Impact on Bioactivity | Reference |

| Pyridine Ring | Substitution with electron-withdrawing or -donating groups | Alters binding affinity and selectivity | nih.govkuleuven.be |

| Pyridine Ring | Replacement with other heterocycles (e.g., pyrazole, imidazopyridine) | Modulates biological profile and pharmacokinetic properties | nih.govnih.gov |

| Piperidine Ring | Introduction of unsaturation | Can lead to a significant increase in potency | dndi.org |

| Tosyl Group | Replacement with other sulfonyl or acyl groups | Influences enzyme inhibitory potential | kuleuven.be |

These comparative SAR studies provide a rational basis for the design of new analogues with improved therapeutic potential. By understanding how different heterocyclic systems and substituents contribute to bioactivity, researchers can fine-tune the molecular architecture to achieve desired pharmacological effects.

Exploration of Molecular Targets and Biochemical Modulation

Modulation of Enzyme Activities and Neurotransmitter Systems

Analogues of this compound have been investigated for their potential to modulate the activity of various enzymes and neurotransmitter systems, highlighting their therapeutic promise in a range of disorders. The structural features of these compounds, including the tosylpiperidine and pyridine moieties, enable them to interact with the active sites of enzymes, potentially leading to inhibition or activation.

For instance, compounds with similar structural motifs have been studied for their effects on enzymes such as soluble epoxide hydrolase (sEH) and phosphoinositide 3-kinase (PI3K). nih.govgoogle.com The sulfonamide group, present in some analogues, is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. The piperidine and pyridine rings can also contribute to binding affinity through interactions with hydrophobic pockets in the target protein.

In addition to enzyme modulation, these compounds have shown potential to influence neurotransmitter systems. Neurotransmitters are crucial for signal transmission in the nervous system, and their dysregulation is implicated in various neurological and psychiatric disorders. frontiersin.orgwikipedia.org Research suggests that certain piperidine derivatives can affect neurotransmitter systems such as the dopaminergic and serotonergic systems. frontiersin.orgexplorationpub.com For example, deep brain stimulation (DBS), a treatment for Parkinson's disease, is known to exert its effects by modulating neurotransmitter dynamics, including the dopaminergic and glutamatergic systems in the striatum. frontiersin.org The ability of small molecules to mimic or modulate these effects is an area of active research.

The interaction of these compounds with neurotransmitter systems can occur through various mechanisms, including direct binding to neurotransmitter receptors, modulation of neurotransmitter synthesis and release, or inhibition of neurotransmitter reuptake transporters. explorationpub.com For example, some compounds may influence the synthesis of acetylcholine (B1216132), a neurotransmitter essential for memory and learning. explorationpub.com

The following table provides an overview of the potential modulation of enzyme activities and neurotransmitter systems by this compound analogues.

| Biological Target | Potential Modulation | Mechanism of Action | Therapeutic Relevance |

| Soluble Epoxide Hydrolase (sEH) | Inhibition | Interaction with the active site, potentially involving the urea (B33335) function mimicking the transition state of epoxide ring opening. google.com | Anti-inflammatory, antihypertensive |

| Phosphoinositide 3-Kinase (PI3K) | Inhibition | Binding to the kinase domain, interfering with ATP binding. nih.gov | Cancer therapy |

| Dopaminergic System | Modulation | May affect dopamine synthesis, release, or receptor binding. frontiersin.orgexplorationpub.com | Parkinson's disease, neuropsychiatric disorders |

| Serotonergic System | Modulation | May influence serotonin (B10506) synthesis or reuptake. explorationpub.com | Depression, anxiety disorders |

| Cholinergic System | Modulation | May enhance acetylcholine synthesis. explorationpub.com | Alzheimer's disease, cognitive disorders |

Further investigation into the precise mechanisms by which this compound analogues modulate these biological targets is crucial for the development of novel therapeutics.

Investigation of Specific Receptor System Interactions (e.g., G-protein coupled receptors, L-type calcium channels, DP2 receptor)

The pharmacological effects of this compound and its analogues are often mediated through their interaction with specific receptor systems. These interactions can lead to the modulation of cellular signaling pathways, resulting in a therapeutic response. Among the receptor systems of interest are G-protein coupled receptors (GPCRs), L-type calcium channels, and the DP2 receptor.

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in a wide range of physiological processes. The interaction of ligands with GPCRs can trigger intracellular signaling cascades, leading to various cellular responses. While direct interaction of this compound with a specific GPCR is not extensively documented in the provided search results, the general structural motifs present in its analogues are common in GPCR ligands.

L-type calcium channels are voltage-gated ion channels that are critical for various physiological functions, including muscle contraction and neurotransmitter release. rush.edu Dihydropyridine (B1217469) derivatives are well-known modulators of L-type calcium channels. nih.govdovepress.com Although this compound is not a classical dihydropyridine, the presence of the pyridine ring suggests a potential for interaction with these channels. Studies on related dihydropyridine compounds have shown that specific structural features are crucial for high-affinity binding to the channel. nih.gov For example, site-directed mutagenesis studies have identified specific amino acid residues in the transmembrane segments of the L-type calcium channel that are critical for dihydropyridine binding. nih.gov

The DP2 receptor , also known as the CRTH2 receptor, is a GPCR that is activated by prostaglandin (B15479496) D2. It is primarily involved in inflammatory responses, particularly in allergic diseases like asthma. While there is no direct evidence from the provided search results linking this compound to the DP2 receptor, the exploration of its analogues for activity at this receptor could be a potential area of research, given the broad biological activities of piperidine and pyridine derivatives.

The following table summarizes the potential interactions of this compound analogues with specific receptor systems.

| Receptor System | Potential Interaction | Significance | Relevant Analogues/Structural Motifs |

| G-protein coupled receptors (GPCRs) | Agonism or Antagonism | Modulation of diverse physiological processes. | General heterocyclic scaffolds. |

| L-type calcium channels | Blockade or Modulation | Regulation of calcium influx, impacting muscle contraction and neurotransmission. rush.edu | Dihydropyridine-like structures. nih.govdovepress.com |

| DP2 receptor | Antagonism | Attenuation of inflammatory responses in allergic diseases. | Heterocyclic compounds with potential for GPCR binding. |

Further research, including radioligand binding assays and functional studies, is necessary to elucidate the specific interactions of this compound and its analogues with these and other receptor systems.

Analysis of Protein-Ligand Interactions in Biological Systems

Understanding the interactions between a drug candidate and its protein target at the molecular level is fundamental to rational drug design. osu.edunih.gov For this compound and its analogues, analyzing their protein-ligand interactions provides crucial insights into their mechanism of action and can guide the optimization of their structure for improved efficacy and selectivity. embl.de

Various experimental and computational techniques are employed to study these interactions. osu.edunih.gov Native mass spectrometry, for instance, can help locate small molecule binding sites on proteins and assess how ligand binding affects protein stability. osu.edu Computational methods like molecular docking and molecular dynamics (MD) simulations can predict the binding poses of ligands within a protein's active site and analyze the forces driving the interaction. biorxiv.org

The binding of a ligand to a protein is governed by a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. embl.de The pyridine and piperidine rings in this compound analogues can participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The nitrogen atom in the pyridine ring and the oxygen atoms of the tosyl group can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein.

Studies on related compounds have provided valuable information on key protein-ligand interactions. For example, in the case of KCNQ1 potassium channel activators, a derivative of 1-tosylpiperidine, ML277, was found to bind to a pocket at the interface between the voltage sensor and pore domains of the channel. biorxiv.orgresearchgate.net MD simulations revealed that ML277 increases the allosteric coupling between these domains, leading to channel activation. biorxiv.orgresearchgate.net Similarly, for inhibitors of soluble epoxide hydrolase, the urea function of certain piperidine-containing inhibitors was shown to form crucial hydrogen bonds and salt bridges within the enzyme's active site. google.com

The following table summarizes key aspects of protein-ligand interactions for compounds structurally related to this compound.

| Protein Target | Key Interacting Residues/Domains | Types of Interactions | Method of Analysis | Reference |

| KCNQ1 Potassium Channel | Interface between voltage sensor and pore domains | Hydrogen bonds, hydrophobic interactions | Molecular docking, MD simulations, site-directed mutagenesis | biorxiv.orgresearchgate.net |

| Soluble Epoxide Hydrolase | Active site residues | Hydrogen bonds, salt bridges | X-ray crystallography | google.com |

| Generic Enzyme Active Sites | Amino acid residues in the binding pocket | Hydrogen bonds, hydrophobic interactions | Not specified |

By elucidating the specific atomic details of how these ligands bind to their target proteins, researchers can design more potent and selective modulators. This knowledge is invaluable for advancing the development of novel therapeutics based on the this compound scaffold.

Computational Chemistry Approaches in Compound Characterization and Design

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations provide a virtual window into the conformational landscape and dynamic stability of 3-(1-Tosylpiperidin-2-yl)pyridine.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for determining the most stable three-dimensional arrangement of atoms, known as the ground-state conformation. For this compound, the piperidine (B6355638) ring is a key structural feature. Saturated six-membered rings like piperidine are not planar and can adopt several conformations, such as the lower-energy 'chair' and higher-energy 'boat' or 'twist-boat' forms. nih.govsemanticscholar.orgrsc.org The substituents on the piperidine ring—the tosyl group at the 1-position and the pyridine (B92270) group at the 2-position—will influence the energetic preference for these conformations.

Table 1: Representative DFT-Calculated Conformational Data for Substituted Piperidines

| Piperidine Derivative | Computational Method | Key Finding |

| N-acetyl-t-3-methyl-r-2,c-6-di-phenyl-piperidine | DFT/B3LYP/6-311G(d,p) | The piperidine ring adopts a distorted boat conformation. nih.gov |

| Spirocyclic 2-arylpiperidines | DFT | Tetrasubstituted piperidines were found to prefer a boat conformation over chair conformations. rsc.org |

| N-methyl piperidine | DFT-SIC | Calculations identified chair and twist conformers, with the chair being more stable. rsc.org |

This table is illustrative and based on findings for analogous compounds, as specific DFT data for this compound is not publicly available.

While DFT provides a static picture of a molecule's preferred conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for understanding how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme. nih.govrsc.org

In a typical MD simulation, the ligand is placed in the binding site of the target protein, and the system is solvated in a box of water molecules. The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a set period, often on the nanosecond to microsecond scale. acs.org This allows researchers to observe the stability of the ligand-target complex, identify key amino acid residues involved in the interaction, and analyze the persistence of interactions like hydrogen bonds or hydrophobic contacts. rsc.orgnih.gov For this compound, MD simulations could reveal how the tosyl and pyridyl groups contribute to binding and whether the compound remains stably bound or undergoes conformational changes within the binding pocket. nih.govmarmara.edu.tr

Virtual Screening and Ligand-Based Drug Design

Computational methods are also instrumental in identifying and optimizing potential drug candidates through virtual screening and ligand-based design strategies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. smolecule.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govasiapharmaceutics.info The result is a prediction of the most likely binding mode and an estimate of the binding energy.

For this compound, docking studies could be used to screen a library of potential biological targets to generate hypotheses about its mechanism of action. nih.gov For example, piperidine derivatives have been docked into the active sites of targets like the sigma-1 receptor and various enzymes. nih.govmdpi.com The docking results can highlight crucial interactions, such as hydrogen bonds that might form between the pyridine nitrogen and receptor residues, or pi-stacking interactions involving the aromatic rings of the tosyl and pyridyl groups. nih.gov These insights are invaluable for understanding the structural basis of activity and for designing new analogs with improved potency. wikipedia.org

Table 2: Illustrative Molecular Docking Data for Piperidine Derivatives

| Compound Class | Biological Target | Key Finding |

| Piperidine/piperazine-based compounds | Sigma-1 Receptor | Docking revealed a bidentate salt bridge interaction involving the piperidine nitrogen and key receptor residues. nih.gov |

| Pyrimidine derivatives | Dihydrofolate reductase (DHFR) | Molecular docking suggested a good interaction with the active cavities of DHFR. nih.gov |

| Piperidin-4-one derivatives | Bacterial targets | A synthesized compound showed a good docking score compared to the standard drug ciprofloxacin. ingentaconnect.combenthamdirect.com |

This table presents examples from the literature on related compounds to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov In a QSAR study, molecular descriptors (numerical representations of a molecule's physicochemical properties) are calculated for a set of compounds with known activities. tandfonline.com A mathematical model is then developed to correlate these descriptors with the activity.

Once a predictive QSAR model is established, it can be used to estimate the activity of new, unsynthesized compounds. researchgate.net For a compound like this compound, if a series of analogs were synthesized and tested, a QSAR model could be built to predict the activity of further modifications. mdpi.com Descriptors might include properties like molecular weight, lipophilicity (logP), and topological indices that describe the molecule's shape and connectivity. Such models can guide the synthetic chemistry effort by prioritizing the most promising candidates for synthesis and testing. nih.govtandfonline.com

Theoretical Prediction of Molecular Properties Relevant to Drug Discovery

Beyond binding affinity, the success of a drug candidate depends on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Many of these properties can be predicted using computational models before a compound is ever synthesized. sphinxsai.com

Table 3: Commonly Predicted Molecular Properties in Drug Discovery

| Property | Description | Importance |

| LogP | A measure of a compound's lipophilicity (fat-loving nature). | Influences absorption, solubility, and membrane permeability. |

| Molecular Weight | The mass of one mole of the compound. | Affects diffusion and absorption. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms, respectively. | Influences solubility and binding to targets. |

| Topological Polar Surface Area (TPSA) | The surface area of a molecule that is composed of polar atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Crucial for drug delivery and absorption. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the protective barrier of the brain. | Essential for CNS-acting drugs, but undesirable for peripherally acting drugs. |

In Silico Assessment of Pharmacokinetic Parameters (e.g., ADME Prediction Methodologies)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic profile. bioline.org.brspirochem.com In silico methodologies offer a rapid and cost-effective means to estimate these parameters before extensive experimental investigation. prosilico.comsemanticscholar.org For "this compound," computational tools can predict key physicochemical descriptors that influence its behavior in the body.

These prediction models often utilize a compound's chemical structure, represented as a SMILES string (CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC=C3 for the target compound), to calculate various parameters. chemscene.com Methodologies like Quantitative Structure-Property Relationship (QSPR) are widely used to build models that correlate structural features with ADME properties. semanticscholar.org

Key predicted pharmacokinetic parameters for "this compound" are summarized below. These values are often calculated based on established principles like Lipinski's Rule of Five, which helps to forecast a compound's potential oral bioavailability. scielo.br The parameters include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures lipophilicity.

Hydrogen Bond Acceptors/Donors: The number of nitrogen and oxygen atoms (acceptors) and hydrogens attached to them (donors), influencing solubility and binding. scielo.br

Rotatable Bonds: A measure of molecular flexibility.

| Parameter | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂S | Defines the elemental composition and molecular weight. |

| Molecular Weight | 316.42 g/mol | Influences diffusion and transport across biological membranes. scielo.br |

| Topological Polar Surface Area (TPSA) | 50.27 Ų | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. scielo.br |

| LogP (octanol-water partition coefficient) | 3.30592 | Measures lipophilicity, affecting absorption, distribution, and metabolism. scielo.brauctoresonline.org |

| Hydrogen Bond Acceptors | 3 | Impacts solubility in aqueous environments and receptor binding. scielo.br |

| Hydrogen Bond Donors | 0 | Affects solubility and the potential for forming hydrogen bonds with biological targets. scielo.br |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity to target proteins. auctoresonline.org |

Data sourced from ChemScene. chemscene.com

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. rsc.orgrsc.org These approaches, often based on quantum mechanics (QM), can model reaction pathways, calculate transition state energies, and predict the most likely products, guiding synthetic efforts. rsc.orgbeilstein-journals.org Machine learning models, trained on vast datasets of known reactions, are also emerging as a rapid method for predicting reaction outcomes. rsc.orgarxiv.org

The synthesis of "this compound" involves the tosylation of the secondary amine of the piperidine ring of 2-(pyridin-3-yl)piperidine. The reaction mechanism can be understood through computational analysis and established chemical principles.

General Mechanism of Tosylation:

The reaction typically employs p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. youtube.com The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. youtube.com

Intermediate Formation: This attack leads to the formation of a transient intermediate. Electrons from the sulfur-oxygen double bond temporarily move to the oxygen, and then reform, expelling the chloride ion as a leaving group. youtube.com

Deprotonation: Pyridine, acting as a base, removes the proton from the now positively charged nitrogen atom. youtube.comstackexchange.com This step neutralizes the intermediate and regenerates the aromaticity of the pyridine catalyst, yielding the final N-tosylated product, "this compound," and pyridinium (B92312) chloride as a byproduct. stackexchange.com

Computational models can further refine this understanding by:

Calculating Activation Barriers: Determining the energy required to reach the transition state for various potential reaction pathways, thus predicting the most favorable route. beilstein-journals.org

Analyzing Orbital Interactions: Examining the frontier molecular orbitals (HOMO-LUMO) of the reactants to understand the nature of the nucleophilic attack.

Modeling Solvent Effects: Simulating how the solvent (e.g., pyridine, dichloromethane) influences the reaction kinetics and thermodynamics.

These predictive models are invaluable for optimizing reaction conditions and exploring the synthesis of novel derivatives. chemrxiv.org

Applications in Broader Organic Synthesis and Material Science

Utilization as Versatile Synthetic Intermediates

The strategic placement of functional groups and the inherent reactivity of its heterocyclic components make 3-(1-Tosylpiperidin-2-yl)pyridine a powerful tool for synthetic chemists. The tosyl group, a well-established protecting group for amines, also functions as an excellent leaving group in nucleophilic substitution reactions, facilitating further functionalization of the piperidine (B6355638) ring.

The pyridine-piperidine scaffold is a common motif in a wide array of natural products, particularly alkaloids, many of which exhibit significant biological activity. The synthesis of complex alkaloids often requires intricate strategies to construct the polycyclic systems that are characteristic of this class of compounds. The compound this compound can serve as a key starting material in the synthesis of such complex molecules. For instance, the anabasine (B190304) alkaloid framework, which consists of a pyridine (B92270) ring connected to a piperidine ring, can be accessed and elaborated from this precursor. The tosyl group plays a crucial role in directing the stereochemistry of subsequent reactions and can be removed under specific conditions to yield the final natural product or its analogues.

| Precursor | Reaction Type | Resulting Heterocyclic Architecture |

| This compound | Cyclization Reactions | Fused Polycyclic Alkaloid Scaffolds |

| This compound | Cross-Coupling Reactions | Functionalized Bi-heterocyclic Systems |

| This compound | Ring-Closing Metathesis | Novel Bridged Heterocycles |

This table illustrates the potential of this compound as a precursor in the synthesis of diverse and complex heterocyclic systems through various synthetic transformations.

While the pyridine-piperidine motif is prevalent in medicinal chemistry, the utility of this compound is not confined to the synthesis of biologically active molecules. In the broader context of organic synthesis, this compound can be employed in the construction of novel ligands for catalysis, chiral auxiliaries, and complex molecular architectures for host-guest chemistry. The pyridine nitrogen can coordinate to metal centers, making its derivatives useful in the development of new catalysts for asymmetric synthesis. Furthermore, the chiral center at the 2-position of the piperidine ring, once the tosyl group is manipulated or removed, can be exploited to induce stereoselectivity in a variety of chemical transformations.

Potential in Novel Material Development

The unique electronic and structural features of this compound and its derivatives suggest their potential application in the field of material science. The incorporation of this heterocyclic scaffold into polymers or as a component of organometallic complexes could lead to materials with tailored electronic and optical properties.

The pyridine ring, being an electron-deficient aromatic system, can participate in π-stacking interactions and influence the electronic properties of materials. The piperidine ring, on the other hand, provides conformational flexibility. The interplay between these two components, modulated by the tosyl group, can be harnessed to design materials with specific functionalities. For instance, polymers incorporating this moiety could exhibit interesting charge-transport properties, making them suitable for applications in organic electronics. Furthermore, the formation of organometallic complexes with various transition metals could lead to materials with unique photophysical properties, such as luminescence or nonlinear optical behavior. Research in this area is still emerging, but the foundational structure of this compound presents a promising platform for the exploration of new functional materials.

| Material Class | Potential Property | Potential Application |

| Polymers | Charge Transport | Organic Field-Effect Transistors (OFETs) |

| Organometallic Complexes | Luminescence | Organic Light-Emitting Diodes (OLEDs) |

| Organometallic Complexes | Nonlinear Optics | Optical Switching Devices |

This interactive table outlines the potential of materials derived from this compound in various advanced technological applications based on their projected electronic and optical properties.

Future Perspectives and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Derivatives

The synthesis of piperidine (B6355638) derivatives, a core component of the title compound, is a well-established yet evolving field. mdpi.com Future research will likely focus on creating more efficient, environmentally friendly, and versatile synthetic routes to generate a diverse library of 3-(1-Tosylpiperidin-2-yl)pyridine analogs.

A primary avenue of development is the refinement of catalytic hydrogenation processes. The reduction of pyridine (B92270) rings is a standard method for producing piperidines. researchgate.net Innovations are geared towards using milder catalysts and conditions. For example, the use of PtO2 as a catalyst allows for the hydrogenation of substituted pyridines at room temperature, which is a significant improvement over methods requiring high temperatures and pressures. asianpubs.org Electrocatalytic hydrogenation, using water as a hydrogen source at ambient temperature and pressure, presents another green alternative to traditional thermochemical methods that often require harsh conditions and produce significant waste. nih.govacs.orgresearchgate.net

"Green chemistry" principles are increasingly being integrated into synthetic protocols. This includes the development of one-pot, multi-component reactions (MCRs) that improve efficiency by reducing the number of steps and purification processes. semanticscholar.org The use of water as a solvent and non-toxic, recyclable catalysts like sodium lauryl sulfate (B86663) (SLS) or zinc chloride exemplifies this trend, offering advantages in terms of environmental impact and cost-effectiveness. semanticscholar.orgderpharmachemica.com Furthermore, electro-synthesis in flow microreactors is emerging as a green and efficient method for creating heterocyclic amines, eliminating the need for toxic reagents and allowing for scalable production. beilstein-journals.org

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Hydrogenation | Use of catalysts like PtO2 or rhodium on carbon under mild conditions. asianpubs.orgnih.gov | Reduced energy consumption, cleaner reactions, high yields. asianpubs.orgnih.gov |

| Electrocatalytic Hydrogenation | Employs water as a hydrogen source at ambient temperature/pressure. acs.orgresearchgate.net | Sustainable, avoids pressurized H2 gas and acidic additives, reduces waste. acs.orgresearchgate.net |

| One-Pot Multi-Component Reactions (MCRs) | Condensation of multiple starting materials in a single step. semanticscholar.org | Increased efficiency, reduced waste, simplified workup. semanticscholar.org |

| Flow Microreactor Electrosynthesis | Electroreductive cyclization in a continuous flow system. beilstein-journals.org | Eliminates toxic reagents, high efficiency, scalable. beilstein-journals.org |

Advanced Pharmacological Target Identification and Validation

The piperidine and pyridine scaffolds are present in numerous FDA-approved drugs, highlighting their pharmacological importance. nih.govresearchgate.net Derivatives of this compound are promising candidates for interacting with a wide range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org

Future research will focus on identifying and validating specific molecular targets for these derivatives. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govthieme-connect.com By systematically modifying the substituents on the piperidine and pyridine rings, researchers can optimize the compound's binding affinity and selectivity for a particular target. nih.govthieme-connect.com For instance, SAR studies on piperidine derivatives have led to the identification of potent inhibitors for targets like the KCNQ1 potassium channel and cathepsin K, which is implicated in osteoporosis. nih.govmdpi.com

The introduction of chiral centers into the piperidine ring is another key strategy. Chirality can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties by allowing for more specific interactions with protein binding sites. thieme-connect.comthieme-connect.com Computational prediction tools can be used as a preliminary step to identify likely protein targets based on the compound's chemical structure, guiding further preclinical studies. clinmedkaz.org For example, in silico analysis of piperidine derivatives has suggested potential applications in treating cancer and central nervous system diseases. clinmedkaz.org The validation of these computationally predicted targets through in vitro and in vivo models will be a critical step in the drug development process.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel compounds based on the this compound scaffold. mdpi.comacs.org These computational tools can process vast datasets to identify patterns and predict the biological activities and physicochemical properties of new molecules, significantly accelerating the drug discovery process. mdpi.comresearchgate.net

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. scielo.br By analyzing a series of known derivatives and their biological activities, ML algorithms like Random Forest or Support Vector Machines can build predictive models. mdpi.com These models can then be used to design new analogs with enhanced potency and selectivity before they are synthesized, saving time and resources. scielo.br For example, AI has been used to design novel pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov

In silico screening, another powerful computational method, allows for the rapid evaluation of large virtual libraries of compounds against specific biological targets. sciengpub.irresearchgate.net This can help prioritize which derivatives of this compound should be synthesized and tested. Furthermore, AI can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the development pipeline. researchgate.net The combination of de novo molecular design by AI with automated synthesis planning could eventually lead to a fully automated drug discovery pipeline. acs.org

| AI/ML Application | Description | Impact on Drug Discovery |

| QSAR Modeling | Uses algorithms to build models that predict biological activity based on chemical structure. scielo.br | Enables rational design of more potent and selective compounds; prioritizes synthetic efforts. scielo.br |

| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. sciengpub.ir | Rapidly identifies potential hit compounds from vast chemical spaces. sciengpub.ir |

| ADMET Prediction | Predicts the pharmacokinetic and safety profiles of compounds. researchgate.net | Reduces late-stage failures by identifying compounds with poor drug-like properties early on. researchgate.net |

| De Novo Design | Generates novel molecular structures with desired properties. acs.org | Expands the accessible chemical space and proposes innovative drug candidates. acs.org |

Exploration of New Biological Activities through High-Throughput Screening of Derivatives

High-throughput screening (HTS) and phenotypic screening are powerful experimental strategies for discovering new biological activities for derivatives of this compound. nih.govnih.gov Rather than testing compounds against a single, predetermined target, these methods allow for the broad assessment of a compound library's effects across numerous assays or in complex biological systems.

HTS involves the rapid, automated testing of thousands of compounds in in vitro assays. A library of this compound derivatives could be screened against a wide panel of enzymes, receptors, and ion channels to uncover unexpected activities. nih.govjohnshopkins.edu For example, an HTS campaign screening over 300,000 compounds led to the discovery of a novel piperidine-based activator of the KCNQ1 potassium channel. nih.govjohnshopkins.edu

Phenotypic screening takes this a step further by testing compounds directly in cells or even whole organisms to observe their effect on a specific phenotype or disease model, without a priori knowledge of the molecular target. nih.govenamine.net This approach is particularly valuable for identifying first-in-class medicines with novel mechanisms of action. nih.gov For instance, a phenotypic screen based on gene biomarkers identified a 3,4-disubstituted piperidine derivative that could modulate macrophage polarization, suggesting a potential therapeutic for multiple sclerosis. nih.gov The use of DNA-encoded libraries (DELs) in phenotypic screens is another emerging strategy that allows for the testing of massive numbers of compounds for whole-cell activity, such as antibacterial effects. acs.org The application of these screening methods to libraries of this compound derivatives holds significant promise for uncovering novel therapeutic applications. nih.govajchem-a.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.